N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide
Description
N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2-chlorophenyl group at position 5 and a 3,4,5-triethoxybenzamide moiety at position 2. The 1,3,4-oxadiazole scaffold is well-documented for its pharmacological and agrochemical relevance, particularly in herbicidal and plant growth regulation activities .
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O5/c1-4-27-16-11-13(12-17(28-5-2)18(16)29-6-3)19(26)23-21-25-24-20(30-21)14-9-7-8-10-15(14)22/h7-12H,4-6H2,1-3H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSDNZXHDFXJGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide typically involves the formation of the oxadiazole ring followed by the introduction of the chlorophenyl and triethoxybenzamide groups. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The chlorophenyl group can be introduced through a coupling reaction with an appropriate chlorophenyl derivative, and the triethoxybenzamide group can be added via an amide formation reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener reaction conditions using less hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring to form amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, potentially serving as a lead compound for the development of new drugs.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry: The compound’s properties make it useful in the development of new materials with specific electronic or optical characteristics
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various biological receptors, potentially inhibiting or activating specific pathways. The chlorophenyl group may enhance binding affinity to certain targets, while the triethoxybenzamide moiety can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Tetrazole-Based Thiourea/Urea Derivatives
and describe N′-tetrazolyl-N-arylthiourea/urea derivatives (e.g., N′-5-(1H-tetrazolyl)-N-aroylthiourea and N-5-tetrazolyl-N′-aroylurea ). These compounds exhibit herbicidal and plant growth-regulating activities, with substituents like p-methoxy or p-bromo on the aryl group enhancing activity .
- The 3,4,5-triethoxybenzamide group offers bulkier substituents compared to simpler aryl groups in analogs, which may alter binding affinity to enzyme targets (e.g., acetolactate synthase in plants) .
Triazole-Carboxylate Derivatives
highlights N-(1H-3-carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetylurea derivatives. These compounds demonstrate plant growth-regulating activity, with carboxyl groups enhancing solubility but possibly reducing membrane permeability.
- Key Differences :
Oxadiazole Derivatives with Thioxo or Alkylthio Groups
and describe oxadiazoles such as 2-alkylthio-5-(p-aminophenyl)-1,3,4-oxadiazoles and 4-chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide. These derivatives are synthesized via reactions with acetyl/chloroacetyl chlorides and exhibit structural flexibility for agrochemical applications.
- The 2-chlorophenyl group in the target compound may confer higher herbicidal specificity compared to alkylthio or aminophenyl substituents .
Complex Pyrazole-Benzamide Derivatives
discusses N-{2-[3-(2-chlorophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-N-(2-methoxyethyl)-4-(trifluoromethyl)benzamide , a multi-ring system with a pyrazole core. Its trifluoromethyl group enhances electron-withdrawing effects and metabolic resistance.
- Key Differences :
Comparative Analysis Table
| Compound Class | Core Structure | Key Substituents | Reported Bioactivity | Advantages/Disadvantages |
|---|---|---|---|---|
| Target Compound | 1,3,4-Oxadiazole | 2-Chlorophenyl, 3,4,5-triethoxybenzamide | Likely herbicidal/growth regulation* | High lipophilicity; potential stability |
| Tetrazole-Thiourea/Urea (Evid. 1,2) | Tetrazole | Aroyl groups (e.g., p-Br, p-OCH₃) | Herbicidal, growth regulation | High activity but metabolic instability |
| Triazole-Carboxylate (Evid. 3) | 1,2,4-Triazole | Carboxylic acid, aryloxyacetyl | Growth regulation | Improved solubility; lower permeability |
| Thioxo-Oxadiazole (Evid. 5) | 1,3,4-Oxadiazole (thioxo) | Benzamide, thioxo | Undisclosed (structural focus) | Hydrogen-bonding potential |
| Pyrazole-Benzamide (Evid. 6) | Pyrazole | 2-Chlorophenyl, trifluoromethyl | Undisclosed (structural focus) | High electronegativity; complex synthesis |
*Inferred from structural analogs in –3.
Research Implications
The target compound’s combination of a 1,3,4-oxadiazole core and triethoxybenzamide group positions it as a promising candidate for agrochemical applications. However, direct bioactivity data are lacking in the provided evidence, necessitating further studies on its mode of action and efficacy relative to tetrazole or triazole derivatives. Comparative synthesis routes (e.g., acyl chloride reactions in ) could be adapted for scalable production .
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features an oxadiazole ring which is known for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H18ClN3O4 |
| Average Mass | 300.700 g/mol |
| Monoisotopic Mass | 300.700 g/mol |
| Net Charge | 0 |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Case Study: Inhibition of A549 Cells
A study evaluated the inhibitory effects of synthesized oxadiazole derivatives on human non-small cell lung cancer (A549) cells. Among the tested compounds, some exhibited IC50 values significantly lower than that of standard chemotherapeutics like 5-fluorouracil.
| Compound ID | IC50 (µM) | Comparison with 5-FU (IC50 = 4.98 µM) |
|---|---|---|
| 6l | 0.46 | Superior |
| 6k | 3.14 | Superior |
| 6a | 6.34 | Comparable |
The study indicated that these compounds induce apoptosis through mitochondrial pathways and caspase activation, suggesting a mechanism that may be applicable to this compound as well .
Antimicrobial Activity
Oxadiazole derivatives are also recognized for their antimicrobial properties. Research has shown that certain derivatives exhibit significant antibacterial activity against various strains of bacteria.
Table: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| N-[5-(2-chlorophenyl)... | Escherichia coli | 15 |
| N-[5-(2-chlorophenyl)... | Staphylococcus aureus | 18 |
These findings suggest that the compound may possess broad-spectrum antimicrobial properties .
The biological activity of this compound is believed to involve multiple mechanisms:
- Apoptosis Induction : Similar compounds have been shown to activate caspase pathways leading to programmed cell death.
- Antioxidant Activity : Compounds in this class may scavenge reactive oxygen species (ROS), reducing oxidative stress in cells.
- Enzyme Inhibition : Some oxadiazoles inhibit specific enzymes linked to cancer progression and microbial resistance.
Q & A
Q. What are the key synthetic pathways for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves two main steps: (1) formation of the 1,3,4-oxadiazole ring via cyclocondensation of a hydrazide derivative with a carbonyl compound, and (2) coupling of the oxadiazole intermediate with a substituted benzamide.
- Optimization Strategies :
- Temperature : Controlled heating (80–100°C) during cyclocondensation improves ring closure efficiency .
- Catalysts : Use of coupling agents (e.g., EDCI/HOBt) for amide bond formation reduces side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Reaction Monitoring : TLC or HPLC ensures reaction progression and minimizes by-products .
Table 1: Representative Synthetic Conditions from Analogous Oxadiazole Derivatives
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Oxadiazole Formation | Hydrazide + RCOCl, reflux, 4–6 h | 60–75% | |
| Amide Coupling | EDCI/HOBt, DMF, RT, 12 h | 70–85% |
Q. How is the molecular structure of this compound confirmed post-synthesis?
Methodological Answer: Structural confirmation relies on spectroscopic and analytical techniques:
Q. What in vitro assays are used to assess the biological activity of this compound?
Methodological Answer:
- Antimicrobial Activity :
- MIC Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Anticancer Screening :
- MTT Assay : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Enzyme Inhibition :
- Kinase Assays : Measure inhibition of tyrosine kinases via fluorescence polarization .
Q. How can solubility and formulation challenges be addressed for in vivo studies?
Methodological Answer:
- Solubility Enhancement :
- Stability Testing :
- HPLC-UV monitors degradation under physiological pH (7.4) and temperature (37°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between studies?
Methodological Answer:
- Standardized Assay Conditions :
- Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal Validation :
- Cross-verify results using alternate assays (e.g., ATP-based viability assays vs. MTT) .
- Structural Confirmation : Ensure batch-to-batch purity via NMR and LC-MS to rule out impurities .
Q. What computational strategies predict target interactions for this compound?
Methodological Answer:
- Molecular Docking :
- Use AutoDock Vina to model binding to tyrosine kinases (PDB: 1T46). Focus on H-bonding with oxadiazole and hydrophobic interactions with the chlorophenyl group .
- MD Simulations :
- GROMACS simulations (100 ns) assess stability of ligand-protein complexes in physiological conditions .
Q. How can structure-activity relationship (SAR) studies guide further optimization?
Methodological Answer:
- Substituent Variation :
- Bioisosteric Replacement :
- Substitute oxadiazole with thiadiazole to evaluate metabolic stability .
Table 2: SAR Trends in Analogous Compounds
| Modification | Effect on Activity | Reference |
|---|---|---|
| Triethoxy → Trimethoxy | Increased solubility, reduced potency | |
| Oxadiazole → Thiadiazole | Improved metabolic stability |
Q. What methodologies evaluate metabolic stability in preclinical models?
Methodological Answer:
- Liver Microsome Assays :
- Incubate with rat/human liver microsomes; quantify parent compound via LC-MS/MS over 60 min .
- CYP450 Inhibition Screening :
- Use fluorogenic substrates to assess inhibition of CYP3A4/2D6, critical for drug-drug interaction profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
